Lipophilicity (LogP) Differentiation: Target Compound vs. 2-Methylglutamic Acid and Glutamic Acid
The target compound exhibits a computed LogP of 0.91, which is 2.6-fold higher than 2-methylglutamic acid (LogP 0.35) and substantially higher than L-glutamic acid (LogP approximately -3.69), indicating markedly greater lipophilicity and predicted passive membrane permeability . This differentiation is driven by the allyl substituent at C2, which the methyl and hydrogen comparators lack.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.90970 |
| Comparator Or Baseline | 2-Methylglutamic acid: LogP = 0.35350; L-Glutamic acid: LogP ≈ -3.69 |
| Quantified Difference | ΔLogP = +0.56 vs. 2-methylglutamic acid; ΔLogP = +4.6 vs. glutamic acid |
| Conditions | Computed LogP values from chemical database predictions (ChemSrc/ACD/Labs algorithm). |
Why This Matters
Higher LogP predicts improved passive membrane permeability, which is critical for applications requiring intracellular target engagement or blood-brain barrier penetration, directly influencing selection over more polar glutamic acid analogs.
